molecular formula C15H16O3 B12620138 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol CAS No. 918495-52-0

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

Katalognummer: B12620138
CAS-Nummer: 918495-52-0
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: ZWHGFRLNQLAJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyl group attached to a dioxaspirodecadiene framework, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol typically involves the reaction of benzyl alcohol with 1,4-dioxaspiro[4.5]deca-6,9-diene. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one: Shares a similar spirocyclic framework but lacks the benzyl group.

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different substituents.

Uniqueness

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

918495-52-0

Molekularformel

C15H16O3

Molekulargewicht

244.28 g/mol

IUPAC-Name

8-benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

InChI

InChI=1S/C15H16O3/c16-14(12-13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-9,16H,10-12H2

InChI-Schlüssel

ZWHGFRLNQLAJMC-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(O1)C=CC(C=C2)(CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.